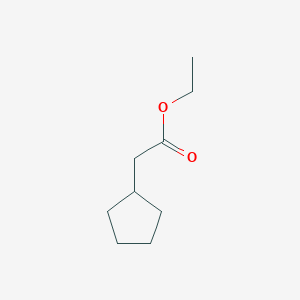

Ethyl 2-cyclopentylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62679. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-cyclopentylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-11-9(10)7-8-5-3-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSADESEDBCPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289671 | |

| Record name | Ethyl 2-cyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18322-54-8 | |

| Record name | 18322-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclopentylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-cyclopentylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-cyclopentylacetate, a versatile ester with significant potential in organic synthesis and as a key building block for active pharmaceutical ingredients (APIs). This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols with a focus on Fischer esterification, and its applications in the pharmaceutical industry. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work, ensuring scientific integrity and reproducibility through validated protocols and authoritative references.

Introduction and Chemical Identity

This compound, with the CAS number 18322-54-8 , is an organic ester characterized by a cyclopentyl ring attached to an ethyl acetate moiety.[1][2][3] Its structure lends it to a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. While its direct applications are still being explored, its structural analogs, such as ethyl (2-oxo-cyclopentyl)acetate, are recognized as important intermediates in pharmaceutical development.[2][4] This guide will explore the synthesis and potential utility of this compound, providing a foundational understanding for its application in research and development.

Key Identifiers:

| Identifier | Value |

| CAS Number | 18322-54-8 |

| Molecular Formula | C9H16O2 |

| IUPAC Name | This compound |

| Synonyms | Ethyl cyclopentylacetate, Cyclopentaneacetic acid, ethyl ester |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in experimental settings.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 156.22 g/mol | PubChem[3] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | 196.6°C at 760 mmHg (Predicted) | Crysdot LLC[5] |

| Purity | 98% | Colorcom Group[2] |

Spectroscopic Data for Characterization:

Characterization of this compound is crucial to confirm its identity and purity after synthesis. Below are typical spectroscopic data points.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a related compound, ethyl acetate, shows a characteristic triplet at ~1.3 ppm (3H, from the methyl group of the ethyl ester), a singlet at ~1.9 ppm (3H, from the acetyl methyl group), and a quartet at ~4.1 ppm (2H, from the methylene group of the ethyl ester). For this compound, one would expect to see signals corresponding to the ethyl group protons and a complex multiplet for the cyclopentyl ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum of an ester is characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1750-1735 cm⁻¹. Another characteristic absorption is the C-O stretching vibration between 1250 and 1230 cm⁻¹.[6] The absence of a broad O-H band (3300-2500 cm⁻¹) distinguishes it from its carboxylic acid precursor.[6]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, cyclopentylacetic acid, with ethanol in the presence of an acid catalyst.

Synthesis of the Precursor: Cyclopentylacetic Acid

The starting material, cyclopentylacetic acid (CAS No: 1123-00-8), can be synthesized from bromocyclopentane and diethyl malonate.[5] This process involves the formation of diethyl cyclopentylmalonate, followed by hydrolysis and decarboxylation.[1]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl cyclopentylacetate | C9H16O2 | CID 247667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CYCLOPENTYLACETIC ACID | 1123-00-8 [chemicalbook.com]

- 6. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Ethyl 2-Cyclopentylacetate: Synthesis, Characterization, and Applications

Abstract

Ethyl 2-cyclopentylacetate is a versatile ester with significant applications as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fragrance industries. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and spectral characterization. We will delve into the mechanistic underpinnings of its synthesis via Fischer esterification, offering a detailed, field-proven protocol. Furthermore, this document explores the compound's utility as a building block in drug development and other industrial applications, supported by authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as cyclopentaneacetic acid, ethyl ester, is an organic compound with the molecular formula C9H16O2.[1][2][3] It consists of a cyclopentyl ring attached to an ethyl acetate group.

Molecular Structure and Identifiers

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 196.6°C at 760 mmHg | |

| Molecular Weight | 156.22 g/mol | [1] |

| Purity | >95% | [5] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Fischer-Speier esterification of cyclopentylacetic acid with ethanol in the presence of an acid catalyst.[4] This is a reversible reaction, and to achieve a high yield, the equilibrium must be shifted towards the product side.[6][7][8] This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[7][8][9]

Fischer-Speier Esterification: Mechanism and Rationale

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[8][9] The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[7][8]

-

Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl group, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

The choice of a strong acid catalyst like sulfuric acid is crucial for protonating the carboxylic acid, thereby activating it for nucleophilic attack by the less nucleophilic alcohol.

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylacetic acid (0.1 mol), absolute ethanol (0.5 mol, 5-fold excess), and concentrated sulfuric acid (0.01 mol) as the catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) with constant stirring.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show characteristic signals for the ethyl group and the cyclopentyl moiety.

-

A triplet corresponding to the methyl protons (-OCH2CH3 ) of the ethyl group.

-

A quartet corresponding to the methylene protons (-OCH2 CH3) of the ethyl group.

-

A doublet for the methylene protons adjacent to the cyclopentyl ring (CH2 -cyclopentyl).

-

A multiplet for the methine proton of the cyclopentyl ring.

-

Multiplets for the remaining methylene protons of the cyclopentyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct peaks for each carbon atom in the molecule. Key signals include:

-

A peak for the carbonyl carbon of the ester group (~170-175 ppm).

-

A peak for the methylene carbon of the ethoxy group (-O CH2CH3).

-

A peak for the methyl carbon of the ethoxy group (-OCH2C H3).

-

Peaks corresponding to the carbon atoms of the cyclopentyl ring and the adjacent methylene group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[4]

-

A C-O stretching vibration around 1240 cm⁻¹.[4]

-

C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentyl and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[4]

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules.

Intermediate in Pharmaceutical Synthesis

This compound is an important intermediate in the synthesis of various biologically active molecules.[4][10] Its structure allows for further chemical transformations to build more complex molecular scaffolds. For instance, derivatives of cyclopentylacetic acid are explored for their potential therapeutic properties. While specific drug examples directly using this compound as a starting material are not extensively detailed in readily available literature, its structural motif is present in various developmental compounds. Its use as a precursor in the synthesis of modified steroids and enzyme inhibitors has been noted.[10]

Flavor and Fragrance Industry

Due to its fruity and pleasant aroma, this compound and its derivatives are used as flavoring and fragrance agents in the food, cosmetic, and perfume industries.[4][11]

Polymer Chemistry

The compound is also utilized in polymer chemistry to produce specialty polymers with enhanced properties such as improved flexibility and durability.[4]

Safety and Handling

This compound is considered harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a fundamentally important chemical intermediate with a well-established synthesis protocol and diverse applications. Its utility in the pharmaceutical industry as a building block for complex molecules underscores its significance for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is essential for its effective application in research and development.

References

- Crysdot LLC.

- PubChem. Ethyl cyclopentylacetate | C9H16O2 | CID 247667.

- PubChem. Ethyl cyclopentylideneacetate | C9H14O2 | CID 74699.

- Colorcom Group.

- PubChemLite.

- FlavScents.

- PubChem. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663.

- Pharmaffiliates.

- PubChem. 2-Cyclopentylethyl acetate | C9H16O2 | CID 54083299.

- iChemical.

- PubChem. Ethyl 2-[cyclopentyl(ethyl)amino]acetate | C11H21NO2 | CID 43541363.

- PubChem. Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate | C10H19NO2 | CID 137939893.

- Google Patents.

- PubChem. Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | C9H12O4 | CID 252487.

- Wikipedia.

- Unknown Source. 29.

- Rod Beavon.

- Organic Chemistry Portal.

- Chemsrc.

- Chemistry Steps.

- J&K Scientific LLC.

- ResearchGate.

- Organic Syntheses.

- Doc Brown's Chemistry.

- Net-Health.com. Ethyl Acetate Applications in Pharmaceuticals: An Overview. [Link]

- National Institute of Standards and Technology.

Sources

- 1. Ethyl cyclopentylacetate | C9H16O2 | CID 247667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18322-54-8|this compound|Colorcom Group [colorcominternational.com]

- 3. PubChemLite - Ethyl cyclopentylacetate (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE (15848-49-4) for sale [vulcanchem.com]

- 11. ethyl-2-cyclopentenyl acetate [flavscents.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Cyclopentylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclopentylacetate (CAS No. 18322-54-8) is a saturated ester characterized by a cyclopentyl ring attached to an ethyl acetate moiety.[1] As a fully hydrogenated derivative of its unsaturated counterparts, such as ethyl 2-(cyclopent-2-en-1-yl)acetate, this compound serves as a crucial reference standard in hydrogenation studies, a potential intermediate in multi-step organic syntheses, and a building block in the development of novel chemical entities.[2] Its physical properties dictate its behavior in various applications, from reaction kinetics and purification methodologies to its final formulation and toxicological profile. This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of this compound, offering field-proven insights for its practical application in research and development.

Physicochemical Properties

The fundamental physical characteristics of a compound are critical for its handling, purification, and application. While experimental data for some properties of this compound are not widely published, the known values and computed estimates provide a solid foundation for laboratory work.

| Property | Value | Source |

| CAS Number | 18322-54-8 | [1] |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Boiling Point | 196.6°C (at 760 mmHg) | |

| Appearance | White Powder (Note: Appearance may vary based on purity and physical state) | [3] |

| Density | Data not readily available | |

| Refractive Index | Data not readily available | |

| Solubility | Expected to be soluble in common organic solvents like alcohols, ethers, and hydrocarbons. Low solubility in water is anticipated due to its nonpolar alkyl ring and ester group. | |

| Flash Point | Data not readily available | |

| Melting Point | Data not readily available |

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to interpreting its properties and reactivity.

Structural Representation

The structure consists of a five-membered saturated carbon ring (cyclopentyl) bonded at position 1 to the α-carbon of an ethyl acetate group.

Caption: 2D structure of this compound.

Key Identifiers

Spectroscopic Analysis Workflow

A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of this compound. The workflow below outlines a self-validating system for structural confirmation.

Caption: A typical workflow for the purification and structural validation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the spectrum is dominated by vibrations associated with the ester group and the alkyl framework.

-

C-H Stretching (Alkyl): Strong, sharp absorptions are expected in the 2850-2975 cm⁻¹ region, corresponding to the C-H bonds of the cyclopentyl ring and the ethyl group.

-

C=O Stretching (Ester): A very strong and sharp absorption band is the most characteristic peak, expected around 1735-1750 cm⁻¹ .[2] Its precise position can be indicative of the local electronic environment.

-

C-O Stretching (Ester): A strong absorption band in the 1150-1250 cm⁻¹ region is characteristic of the C-O single bond stretch of the ester functionality.[2]

The absence of a broad O-H stretch (3200-3600 cm⁻¹) confirms the absence of carboxylic acid or alcohol impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum can be predicted as follows:

-

~4.1 ppm (quartet, 2H): The two methylene protons (-O-CH₂ -CH₃) of the ethyl group, split by the adjacent methyl group.

-

~2.2 ppm (doublet, 2H): The two protons on the α-carbon (-CH₂ -COO-), split by the single proton on the adjacent cyclopentyl carbon.

-

~1.1-2.0 ppm (multiplet, 9H): A complex series of overlapping signals corresponding to the nine protons on the cyclopentyl ring.

-

~1.2 ppm (triplet, 3H): The three methyl protons (-O-CH₂-CH₃ ) of the ethyl group, split by the adjacent methylene group.

The carbon NMR spectrum will confirm the presence of all nine unique carbon atoms:

-

~172 ppm: The carbonyl carbon (C=O) of the ester group.

-

~60 ppm: The methylene carbon of the ethoxy group (-O-C H₂-CH₃).

-

~40-45 ppm: The α-carbon (-C H₂-COO-).

-

~25-35 ppm: Multiple signals corresponding to the carbons of the cyclopentyl ring.

-

~14 ppm: The methyl carbon of the ethoxy group (-O-CH₂-C H₃).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to gain structural insights from fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 156 , corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Patterns: Common fragmentation pathways for esters include:

-

Loss of the ethoxy group (-OC₂H₅): This would result in a prominent peak at m/z 111 ([M-45]⁺).

-

Loss of the ethyl group (-C₂H₅): This would lead to a peak at m/z 127 ([M-29]⁺).

-

McLafferty Rearrangement: A potential rearrangement could lead to a characteristic peak at m/z 88 .

-

Cleavage of the cyclopentyl ring: Various fragments corresponding to the loss of alkyl radicals from the ring can also be expected.

-

Synthesis and Analytical Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

A common and reliable method to produce this compound is through the catalytic hydrogenation of its unsaturated precursor, ethyl 2-(cyclopent-2-en-1-yl)acetate. This process saturates the carbon-carbon double bond on the cyclopentene ring.

Methodology:

-

Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr hydrogenator), dissolve ethyl 2-(cyclopent-2-en-1-yl)acetate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Causality: The choice of Pd/C as a catalyst is based on its high efficacy and selectivity for the reduction of carbon-carbon double bonds without affecting the ester functional group. Ethanol is an excellent solvent as it readily dissolves the reactant and is inert under these hydrogenation conditions.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive analytical technique for assessing the purity and confirming the identity of the synthesized product.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or hexane.

-

GC Conditions:

-

Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis: The resulting chromatogram will indicate the purity of the sample, with the retention time being characteristic of the compound under the specified conditions. The mass spectrum of the corresponding peak should be compared against a reference library and analyzed for the expected molecular ion and fragmentation patterns as described above.[1]

Self-Validation: This protocol is self-validating because the retention time provides one level of identification, while the mass spectrum provides a second, highly specific fingerprint of the molecule, confirming both identity and purity simultaneously.

Safety and Handling

Based on aggregated GHS data, this compound presents specific hazards that require careful handling.[1]

-

Primary Hazards:

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid:

Conclusion

This compound is a compound with well-defined structural and spectroscopic characteristics, even if some of its bulk physical properties are not extensively documented. Its identity can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry. As a saturated analog of more reactive cyclopentene derivatives, it is an important molecule for synthetic chemists and researchers in drug discovery, serving as a key building block, reference compound, and intermediate. Proper adherence to safety protocols is essential for its handling in a laboratory setting. This guide provides the foundational knowledge required for the confident and effective use of this compound in scientific endeavors.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247667, Ethyl cyclopentylacetate.

- Colorcom Group. (n.d.). 18322-54-8|this compound.

- Crysdot LLC. (n.d.). This compound.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate.

- University of Birmingham. (n.d.). Spectra of ethyl acetate.

Sources

An In-Depth Technical Guide to Ethyl 2-Cyclopentylacetate: IUPAC Nomenclature, Synthesis, and Applications

This guide provides a comprehensive technical overview of ethyl 2-cyclopentylacetate, a significant ester in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other fields where a deep understanding of this compound's properties and synthesis is essential. This document delves into the systematic IUPAC nomenclature, provides a detailed, field-proven protocol for its synthesis via Fischer esterification, and explores its current and potential applications.

Deciphering the IUPAC Nomenclature: this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring clarity and lack of ambiguity. The name "this compound" is derived from its constituent parts: the alcohol and the carboxylic acid from which it is formed.[1]

-

Ester Functional Group: The compound is an ester, characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon group. Esters are named with the alkyl group from the alcohol first, followed by the name of the carboxylate derived from the carboxylic acid.

-

"Ethyl" Prefix: This part of the name indicates the alcohol-derived portion of the ester is an ethyl group (-CH₂CH₃), originating from ethanol.

-

"Cyclopentylacetate" Root: This denotes the carboxylic acid-derived portion. It is a derivative of acetic acid (-CH₂COOH) where one of the alpha-hydrogens is substituted with a cyclopentyl ring. The "2-" position in "2-cyclopentylacetate" specifies that the cyclopentyl group is attached to the second carbon of the acetate chain (the carbon adjacent to the carbonyl group). The "-oate" suffix signifies the ester functional group.

Therefore, the IUPAC name, this compound, precisely describes the molecule's structure.[1]

Synthesis of this compound via Fischer Esterification

The most common and efficient method for preparing this compound is the Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (cyclopentylacetic acid) with an alcohol (ethanol) to yield the ester and water. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product side.

Underlying Principles of Fischer Esterification

The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or hydrochloric acid) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of Water: The protonated hydroxyl group is a good leaving group (water). It departs from the tetrahedral intermediate, which then collapses to reform the carbonyl group, now protonated.

-

Deprotonation: A base (such as water or another molecule of the alcohol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.

To maximize the yield of the ester, Le Châtelier's principle is applied. This is typically achieved by using an excess of one of the reactants (usually the less expensive one, in this case, ethanol) or by removing the water as it is formed.

Experimental Protocol for the Synthesis of this compound

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

Cyclopentylacetic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine cyclopentylacetic acid and an excess of absolute ethanol (typically a 3 to 5-fold molar excess). Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the mixture while swirling.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Carefully add a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

-

Combine the organic extracts.

-

-

Washing and Drying:

-

Wash the combined organic layers with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Solvent Removal and Purification:

-

Filter the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Characterization of this compound

Confirmation of the successful synthesis and purity of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data

| Technique | Key Features and Expected Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons adjacent to the cyclopentyl ring and the carbonyl group, and the protons of the cyclopentyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, the methylene carbon of the acetate moiety, and the carbons of the cyclopentyl ring. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester functional group (typically around 1730-1750 cm⁻¹), and C-O stretching bands. |

Note: Specific chemical shifts and coupling constants can be found in chemical databases such as PubChem.[1]

Diagram of the Molecular Structure and Key Functional Groups:

Caption: Key structural features of this compound.

Applications in Research and Industry

This compound and related esters are valuable compounds with applications in several fields, primarily due to their characteristic odors and their utility as synthetic intermediates.

Fragrance and Flavor Industry

Many esters, including those with cyclic moieties, possess pleasant, fruity, or floral scents. While specific olfactory data for this compound is not widely published in top-tier fragrance journals, related compounds are known to be used in the formulation of perfumes, colognes, and other scented products. They can act as modifiers, adding complexity and unique notes to a fragrance profile.

Drug Development and Medicinal Chemistry

The cyclopentane ring is a common motif in many biologically active molecules and approved drugs. This compound can serve as a versatile starting material or intermediate in the synthesis of more complex pharmaceutical compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further chemical transformations in a drug discovery program.

Organic Synthesis

As a bifunctional molecule (containing both an ester and a cyclopentyl ring), this compound is a useful building block in organic synthesis. The ester can be used in reactions such as Claisen condensations, and the cyclopentyl ring can be functionalized through various synthetic routes.

References

- PubChem. Ethyl cyclopentylacetate.

Sources

Ethyl 2-cyclopentylacetate structural isomers

An In-Depth Technical Guide to the Structural Isomers of Ethyl 2-Cyclopentylacetate

Abstract

This compound, a molecule with the chemical formula C9H16O2, serves as a foundational structure for exploring the principles of constitutional isomerism.[1][2] This guide provides a comprehensive examination of its structural isomers, tailored for researchers, scientists, and professionals in drug development. We will delve into the distinct categories of skeletal, positional, and functional group isomers, elucidating their synthesis, characterization, and the underlying chemical principles that differentiate them. This document is designed not as a rigid protocol, but as a technical resource that synthesizes established methodologies with expert insights into the causality of experimental design and analytical interpretation.

Introduction: The Concept of Structural Isomerism

Structural (or constitutional) isomers are molecules that share the same molecular formula but possess different atomic connectivity.[3][4] This seemingly simple variance gives rise to compounds with distinct physical, chemical, and biological properties. For a molecule like this compound (C9H16O2), the possibilities for atomic rearrangement are vast, leading to a diverse landscape of isomeric structures. Understanding these isomers is critical in fields like drug discovery, where subtle structural changes can dramatically alter a compound's efficacy, toxicity, and metabolic profile.

This guide will systematically explore the major classes of structural isomers of this compound, providing the theoretical framework and practical methodologies for their synthesis and differentiation.

Figure 1: High-level classification of structural isomers for C9H16O2.

Chapter 1: Skeletal Isomerism - Altering the Core Framework

Skeletal isomers possess different carbon skeletons. This can manifest as a change in ring size or variations in the branching of alkyl chains. For this compound, a prominent skeletal isomer is ethyl cyclohexanecarboxylate.

1.1. Key Skeletal Isomers

| Compound Name | Molecular Formula | Structure | Boiling Point (°C) | Key Differentiating Feature |

| This compound | C9H16O2 | CCOC(=O)CC1CCCC1 | 195-197 | 5-membered ring |

| Ethyl cyclohexanecarboxylate | C9H16O2 | CCOC(=O)C1CCCCC1 | 197-199 | 6-membered ring |

| Ethyl 2,2-dimethylcyclopentanecarboxylate | C9H16O2 | CCOC(=O)C1(C)CCCC1C | ~200 | Branched 5-membered ring |

1.2. Synthesis of Cycloalkyl Esters: The Logic of Fischer Esterification

The most direct and widely adopted method for synthesizing these esters is the Fischer esterification of the corresponding carboxylic acid with ethanol, typically under acidic catalysis.[5]

Expertise & Causality: The choice of an acid catalyst (commonly H₂SO₄) is crucial; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The reaction is an equilibrium process. To drive it towards the ester product, one of the products (usually water) is removed, often by azeotropic distillation with a suitable solvent like toluene, or by using the alcohol reactant in large excess, in accordance with Le Châtelier's principle.

Protocol 1: Synthesis of Ethyl Cyclohexanecarboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyclohexanecarboxylic acid (1.0 eq), absolute ethanol (3.0 eq), and toluene (approx. 2 mL per mmol of acid).

-

Catalysis: Add concentrated sulfuric acid (0.05 eq) dropwise with stirring.

-

Reflux: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude ester is then purified by vacuum distillation to yield a colorless liquid.

-

Validation: The integrity of the final product must be confirmed via spectroscopic analysis (¹H NMR, ¹³C NMR, IR) to verify the formation of the ester and the integrity of the cyclohexyl ring.

1.3. Analytical Differentiation

While having similar boiling points, skeletal isomers are readily distinguished by spectroscopic methods.

-

¹H NMR Spectroscopy: The proton signals for the cyclopentyl ring in this compound appear as complex multiplets, typically in the 1.2-2.3 ppm range. In contrast, the cyclohexyl ring of ethyl cyclohexanecarboxylate gives broader, overlapping multiplets in a similar region but with a different integration pattern reflecting its 11 protons versus the 9 of the cyclopentyl ring.

-

¹³C NMR Spectroscopy: The number of unique carbon signals and their chemical shifts provide a definitive fingerprint. The greater symmetry of the cyclohexyl ring (in its chair conformation) can sometimes lead to fewer signals than expected compared to the less symmetric, substituted cyclopentyl ring.

-

Mass Spectrometry (MS): The fragmentation patterns under electron ionization (EI) will differ based on the stability of the carbocations formed. The loss of the ethoxy group (-OEt) is common, but the subsequent fragmentation of the cycloalkyl ring will be characteristic of its size and structure.

Chapter 2: Positional Isomerism - Shifting Group Connectivity

Positional isomers have the same carbon skeleton and functional groups but differ in the position of the functional group on the skeleton.[3][4] Within the C9H16O2 formula, this can be seen by altering where the ester functionality is connected relative to the ring.

2.1. Key Positional Isomers

| Compound Name | Molecular Formula | Structure | Boiling Point (°C) | Key Differentiating Feature |

| This compound | C9H16O2 | CCOC(=O)CC1CCCC1 | 195-197 | Ester is an acetate derivative |

| 2-Cyclopentylethyl acetate | C9H16O2 | CC(=O)OCCC1CCCC1 | 202-204 | Ester is a cyclopentylethyl derivative |

| Propyl cyclopentanecarboxylate | C9H16O2 | CCCOC(=O)C1CCCC1 | 198-200 | Propoxy group instead of ethoxy |

2.2. Synthesis Strategies

The synthesis of these isomers requires different starting materials, dictated by the desired final connectivity.

-

For 2-Cyclopentylethyl acetate: The synthesis involves the esterification of 2-cyclopentylethanol with acetyl chloride or acetic anhydride. This approach builds the ester from the alcohol side.

-

For Propyl cyclopentanecarboxylate: A standard Fischer esterification of cyclopentanecarboxylic acid with propanol is employed.

Figure 2: Contrasting synthetic pathways for positional isomers.

2.3. Analytical Differentiation

Spectroscopy is paramount for distinguishing positional isomers.

-

¹H NMR: The chemical shifts of protons adjacent to the carbonyl group versus those adjacent to the ester oxygen are highly diagnostic.

-

In This compound , we expect a quartet around 4.1 ppm for the -OCH₂CH₃ protons and a triplet around 1.2 ppm for the -OCH₂CH₃ protons. The -CH₂CO- protons will appear as a doublet around 2.3 ppm.

-

In 2-cyclopentylethyl acetate , the -OCH₂- protons will be a triplet around 4.0 ppm, while the singlet for the acetyl (CH₃CO-) protons will be prominent around 2.0 ppm.

-

-

IR Spectroscopy: While all isomers will show a strong C=O stretch around 1735 cm⁻¹, the "fingerprint region" (below 1500 cm⁻¹) will show variations in C-O stretching and bending vibrations that can help differentiate the isomers.

Chapter 3: Functional Group Isomerism - A Change in Chemical Identity

Functional group isomers have the same molecular formula but entirely different functional groups, leading to the most dramatic differences in chemical and physical properties.[6] The formula C9H16O2, with a degree of unsaturation of two, can correspond to many functional groups beyond esters.

3.1. Key Functional Group Isomers

| Compound Name | Molecular Formula | Functional Group(s) | Structure Example | Key Differentiating Properties |

| Non-4-enoic acid | C9H16O2 | Carboxylic Acid, Alkene | CCCCC=CCCC(=O)O | Acidic; Broad O-H IR stretch |

| 2-Heptanone-4-ol | C9H16O2 | Ketone, Alcohol | CCC(O)CC(=O)CC | Shows both C=O and O-H IR stretches |

| 1,2-Cyclononanedione | C9H16O2 | Diketone | O=C1CCCCCCC1=O | Two C=O groups; no O-H signal |

3.2. Synthesis and Validation

The synthesis of each functional group isomer requires a completely different strategy. For example, nonenoic acids can be prepared via the oxidation of the corresponding aldehyde or alcohol. The validation process is critical to confirm the transformation of the functional group.

Protocol 2: General Workflow for Isomer Identification

This protocol outlines a self-validating system for identifying an unknown isomer of C9H16O2.

-

Initial Analysis (IR Spectroscopy): Obtain an IR spectrum.

-

A strong, broad peak from 2500-3300 cm⁻¹ and a sharp peak at ~1710 cm⁻¹ indicates a carboxylic acid .

-

A strong, sharp peak at ~1735 cm⁻¹ with no broad O-H suggests an ester .

-

A strong, sharp peak at ~1715 cm⁻¹ and a broad O-H peak at ~3400 cm⁻¹ indicates a hydroxy-ketone .

-

-

Separation (Gas Chromatography): If dealing with a mixture, use GC to separate the components. The retention time is a key physical property.

-

Structural Elucidation (NMR & MS):

-

Acquire ¹H and ¹³C NMR spectra for each purified component. The chemical shifts, integration, and coupling patterns will reveal the carbon-hydrogen framework.

-

Obtain a mass spectrum. The molecular ion peak confirms the mass (and thus the formula C9H16O2), while the fragmentation pattern provides clues about the structure's stability and functional groups.

-

Figure 3: A self-validating workflow for the characterization of C9H16O2 isomers.

Conclusion

The structural isomers of this compound provide a rich platform for applying the core principles of organic chemistry. For professionals in drug development and scientific research, the ability to synthesize, separate, and definitively identify these isomers is not merely an academic exercise. It is a fundamental skill that underpins the creation of novel chemical entities with precisely tailored properties. By understanding the causality behind synthetic choices and employing a rigorous, multi-faceted analytical approach, researchers can confidently navigate the complex world of isomerism to achieve their scientific and therapeutic goals.

References

- Benchchem. (n.d.). ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE.

- Scholfield, C. R., et al. (1982). Cyclic fatty esters: Synthesis and characterization of methyl ω-(6-alkyl-3-cyclohexenyl)

- Google Patents. (2013).

- Prabaharan, M., & Jayakumar, R. (2010). Synthesis of chitin cycloalkyl ester derivatives and their physical properties.

- Homework.Study.com. (n.d.). Draw the structures and give the names for the six isomeric esters with the formula C8H8O2.

- PubChem. (n.d.). Ethyl cyclopentylacetate.

- PubChem. (n.d.). Ethyl 2-(2-oxocyclopentyl)acetate.

- Wikipedia. (2025). C8H14O2. [Link]

- PubChemLite. (n.d.).

- Doc Brown's Chemistry. (2025). Selected examples of constitutional isomers of molecular formula C8H8O2. [Link]

- Doc Brown's Chemistry. (2025). Selected constitutional isomers of molecular formula C7H14O2. [Link]

- Creative Chemistry. (n.d.). Functional group isomerism. [Link]

- TSFX. (n.d.). Isomerism in carboxylic acids and esters. [Link]

- PubChem. (n.d.). 2-Cyclopentylethyl acetate.

- Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl. [Link]

- Chad's Prep. (2021). Synthesis and Reactions of Esters. YouTube. [Link]

Sources

- 1. Ethyl cyclopentylacetate | C9H16O2 | CID 247667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl cyclopentylacetate (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 3. tsfx.edu.au [tsfx.edu.au]

- 4. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. creative-chemistry.org.uk [creative-chemistry.org.uk]

Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to Ethyl 2-Cyclopentylacetate: Structure, Synthesis, and Characterization

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 18322-54-8), a key aliphatic ester used as a versatile building block in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental structure, physicochemical properties, and detailed methods for its synthesis and characterization. We will explore the mechanistic underpinnings of its primary synthetic route, the Fischer-Speier esterification, and provide a self-validating protocol for its preparation. Furthermore, this guide offers a thorough spectroscopic analysis, including predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, to facilitate its unambiguous identification and quality control. Finally, potential applications and critical safety information are discussed to provide a holistic understanding of this compound for laboratory and industrial settings.

This compound is an organic compound characterized by a cyclopentane ring attached to an ethyl acetate functional group via a methylene bridge. Understanding its core identity is the first step in its successful application.

Nomenclature and Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 18322-54-8 | [1][2][3] |

| Molecular Formula | C₉H₁₆O₂ | [1][3][4][5] |

| Molecular Weight | 156.22 g/mol | [1][5] |

| InChIKey | DBSADESEDBCPFO-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CCOC(=O)CC1CCCC1 | [1][4] |

| MDL Number | MFCD00019300 | [3] |

Core Chemical Structure

The molecular architecture consists of a saturated five-membered carbocyclic ring (cyclopentyl) linked to the α-carbon of an ethyl acetate moiety. This structure imparts a combination of lipophilicity from the alkyl components and polarity from the ester group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The physical properties of a compound dictate its behavior in various experimental conditions, including solubility, reaction temperature, and purification methods.

| Property | Value | Notes |

| Appearance | Colorless Liquid | Expected based on similar aliphatic esters.[6] |

| Boiling Point | 196.6 °C at 760 mmHg | |

| Purity (Commercial) | >95% - 98% | [2][3] |

| XlogP3 (Predicted) | 2.6 | Indicates moderate lipophilicity.[1][4] |

Synthesis and Mechanistic Insights

For drug development and research applications, a reliable and scalable synthetic route is paramount. The most direct and industrially viable method for preparing this compound is the Fischer-Speier esterification.

Primary Synthetic Route: Fischer-Speier Esterification

This classic reaction involves the acid-catalyzed condensation of a carboxylic acid (Cyclopentylacetic acid) with an alcohol (Ethanol).[7][8] The primary advantages of this method are the low cost of starting materials and the operational simplicity. The reaction is an equilibrium process; therefore, specific strategies must be employed to ensure a high yield of the desired ester.[9]

Reaction Mechanism

The Fischer esterification proceeds through a six-step nucleophilic acyl substitution mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[9]

-

Protonation: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of cyclopentylacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10]

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This is a rapid intramolecular or solvent-mediated process.

-

Formation of a Leaving Group: The protonated hydroxyl group is now a good leaving group (water).

-

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.

-

Deprotonation: The protonated carbonyl of the ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Materials:

-

Cyclopentylacetic acid (1.0 eq)

-

Anhydrous Ethanol (≥ 5.0 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopentylacetic acid followed by anhydrous ethanol.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring solution. Causality: The acid catalyzes the reaction; adding it slowly prevents excessive heat generation.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90 °C) for 2-4 hours. Causality: Heating accelerates the reaction rate, while using a large excess of ethanol drives the equilibrium towards the product side according to Le Châtelier's principle.[10][11]

-

Cooling and Quenching: After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two times. Combine the organic layers.

-

Neutralization: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid) and then with brine (to reduce the amount of dissolved water in the organic phase). Self-Validation: The cessation of CO₂ evolution during the bicarbonate wash indicates complete neutralization of the acid.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

-

Solvent Removal: Remove the bulk of the extraction solvent using a rotary evaporator.

-

Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound. Causality: Distillation separates the product from non-volatile impurities and any remaining starting materials based on boiling point differences.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development pipeline. The following spectroscopic techniques provide a definitive structural fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by the characteristic vibrations of the ester group and C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~2850-2975 | C-H (sp³) stretch | Strong | From the cyclopentyl and ethyl alkyl chains.[12] |

| ~1735-1750 | C=O (ester) stretch | Very Strong | This is the most characteristic peak for an aliphatic ester.[12][13] |

| ~1150-1250 | C-O (ester) stretch | Strong | Corresponds to the stretching of the single bond between the carbonyl carbon and the oxygen.[12][13] |

The absence of a broad O-H stretch around 3000 cm⁻¹ confirms the complete conversion of the starting carboxylic acid.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton spectrum will show distinct signals for each unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.1 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1=4). |

| ~2.2 | Doublet (d) | 2H | -CH₂ -C=O | Protons alpha to the carbonyl group, adjacent to a single proton on the cyclopentyl ring. |

| ~1.0 - 2.0 | Multiplet (m) | 9H | Cyclopentyl protons | The protons on the cyclopentyl ring will overlap in a complex multiplet. |

| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1=3). |

¹³C NMR (Carbon NMR): The carbon spectrum provides a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C =O | Carbonyl carbon of the ester functional group.[13] |

| ~60 | -O-CH₂ - | Methylene carbon of the ethoxy group. |

| ~40 | -CH₂ -C=O | Alpha-carbon adjacent to the carbonyl. |

| ~25 - 35 | Cyclopentyl C H₂ & C H | Carbons of the cyclopentyl ring. Their exact shifts can be influenced by the substituent.[14] |

| ~14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethoxy group. |

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.

| m/z | Fragment Ion | Interpretation |

| 156 | [M]⁺ | Molecular Ion Peak. [1] |

| 111 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 87 | [CH₂(C₅H₉)CO]⁺ | Cleavage of the ethyl group from the ester oxygen. |

| 83 | [C₅H₉-CH₂]⁺ | Cyclopentylmethyl cation. |

| 69 | [C₅H₉]⁺ | Loss of the entire ethyl acetate side chain, leaving the cyclopentyl cation. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment for acetates. |

Applications in Research and Development

While not as widely documented as some of its analogs, this compound serves as a valuable intermediate.

-

Synthetic Building Block: Its primary role is as a precursor in organic synthesis. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a gateway to other compound classes.

-

Flavor and Fragrance Potential: Many aliphatic esters possess pleasant, fruity aromas.[7] By analogy, this compound may have applications as a fragrance component, though this is less documented than for its unsaturated or keto-analogs.[13][15]

-

Pharmaceutical and Agrochemical Intermediates: The cyclopentyl motif is present in numerous biologically active molecules. This compound provides a straightforward way to introduce the cyclopentylmethyl group into larger, more complex structures during drug discovery and agrochemical development.[15]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

GHS Hazard Classification

Based on aggregated data, the compound has the following classifications:

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2)[1] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Ventilation: Handle in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of vapors.[6][16]

-

Avoiding Ignition Sources: Although its flashpoint is not explicitly listed in the search results, similar esters are flammable. Keep away from open flames, sparks, and hot surfaces.[6][16]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[6] If swallowed, seek immediate medical attention.[1]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

- PubChemLite. (n.d.). Ethyl cyclopentylacetate (C9H16O2).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43541363, Ethyl 2-[cyclopentyl(ethyl)amino]acetate. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247667, Ethyl cyclopentylacetate. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723663, Ethyl 2-(2-oxocyclopentyl)acetate. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54083299, 2-Cyclopentylethyl acetate. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74699, Ethyl cyclopentylideneacetate. PubChem.

- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.

- University of California, Irvine. (n.d.). Experiment 29: The Fischer Esterification.

- Beavon, R. (n.d.). Spectra of ethyl acetate.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- Chemistry Steps. (n.d.). Fischer Esterification.

- Colorcom Group. (n.d.). 18322-54-8|this compound.

- J&K Scientific LLC. (2025, February 23). Fischer Esterification.

- Roberts, J. D., et al. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Chemical Shifts of Methycyclopentanes, Cyclopentanols, and Cyclopentyl Acetates. CaltechAUTHORS.

- Crysdot LLC. (n.d.). This compound.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate.

Sources

- 1. Ethyl cyclopentylacetate | C9H16O2 | CID 247667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18322-54-8|this compound|Colorcom Group [colorcominternational.com]

- 3. keyorganics.net [keyorganics.net]

- 4. PubChemLite - Ethyl cyclopentylacetate (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Cyclopentylethyl acetate | C9H16O2 | CID 54083299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uwm.edu [uwm.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. benchchem.com [benchchem.com]

- 14. Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Chemical Shifts of Methycyclopentanes, Cyclopentanols, and Cyclopentyl Acetates [authors.library.caltech.edu]

- 15. chemimpex.com [chemimpex.com]

- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

Ethyl 2-cyclopentylacetate literature review

An In-depth Technical Guide to Ethyl 2-Cyclopentylacetate

Introduction

This compound is an organic ester with applications in the flavor, fragrance, and pharmaceutical industries. Its characteristic fruity aroma makes it a valuable component in the formulation of various scents and flavor profiles. Structurally, it consists of a cyclopentane ring attached to an ethyl acetate group. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

-

IUPAC Name: this compound[1]

-

CAS Number: 18322-54-8[1]

-

Molecular Weight: 156.22 g/mol [1]

-

Synonyms: Cyclopentaneacetic acid, ethyl ester; ethyl cyclopentylacetate[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application and handling. Below is a summary of its key properties.

| Property | Value | Source(s) |

| Molecular Weight | 156.22 g/mol | [1] |

| XLogP3-AA | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 156.115029749 Da | [1] |

| Monoisotopic Mass | 156.115029749 Da | [1] |

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, cyclopentylacetic acid, with ethanol in the presence of an acid catalyst.[3][4]

Reaction Scheme

Caption: Fischer Esterification of Cyclopentylacetic Acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentylacetic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 5-10 eq), which acts as both the reactant and the solvent.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the cyclopentane ring, and the methylene protons adjacent to the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. Other significant peaks will correspond to C-H and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 156. Common fragmentation patterns for esters include the loss of the alkoxy group (-OEt, m/z = 45) and the loss of the entire ester group.

Caption: Predicted MS Fragmentation of this compound.

Applications

While specific industrial applications for this compound are not extensively documented, its structural similarity to other commercially important esters suggests its utility in several fields.

Flavor and Fragrance Industry

Esters are well-known for their characteristic fruity and pleasant odors, making them common ingredients in the flavor and fragrance industry. This compound likely possesses a unique scent profile that could be utilized in perfumes, cosmetics, and as a flavoring agent in food products.

Pharmaceutical Intermediate

The cyclopentane moiety is present in various biologically active molecules. This compound can serve as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. Its ester functionality allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry. For instance, related cyclopentane derivatives are investigated for their potential in treating neurological conditions.[5]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be used in a well-ventilated area or under a fume hood.

Conclusion

This compound is a valuable organic compound with potential applications in the flavor, fragrance, and pharmaceutical sectors. Its synthesis via Fischer esterification is a well-established and efficient method. The spectroscopic techniques of NMR, IR, and MS provide a robust framework for its characterization. Further research into its specific applications and biological activities could unveil new opportunities for this versatile molecule.

References

- PubChem. Ethyl cyclopentylacetate.

- PubChem. Ethyl 2-(2-oxocyclopentyl)acetate.

- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

- Gaylord Chemical.

- Chemsrc.

- Union Petrochemical.

- Oasis app. Cyclopentaneacetic acid Health Benefits and Risks. [Link]

- Chem-Supply.

- NIST WebBook. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. [Link]

- PMC.

- Master Organic Chemistry.

- The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

- Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

- Agilent.

- Wiley-VCH.

- Chemistry LibreTexts. 21.

- Google Patents. CN102617290A - Process for preparing cyclopentanol with cyclopentene.

- Pakistan Journal of Pharmaceutical Sciences. Electron ionization gas chromatography-mass spectrometry (ei-gc-ms)

- ResearchGate.

- Journal of Applicable Chemistry. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

- Journal of Materials and Environmental Science. Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Link]

- ResearchGate. (A)

- NIST WebBook.

- PubChemLite.

Sources

- 1. Ethyl cyclopentylacetate | C9H16O2 | CID 247667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl cyclopentylacetate (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buy Ethyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride (EVT-13722678) [evitachem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Cyclopentylacetate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-cyclopentylacetate, a valuable ester in organic synthesis. While a singular "discovery" of this compound is not prominently documented, its preparation follows well-established and reliable synthetic pathways, primarily the malonic ester synthesis to form the carboxylic acid precursor, followed by Fischer esterification. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into the experimental causality, self-validating protocols, and thorough characterization of the target molecule.

Introduction: The Synthetic Logic

The synthesis of this compound is a classic illustration of fundamental organic reactions. The overall strategy involves the formation of a carbon-carbon bond to attach an acetic acid moiety to a cyclopentyl ring, followed by esterification. The malonic ester synthesis is a robust and highly effective method for achieving the former, while the Fischer esterification provides a straightforward and reliable route to the final ester product.

This guide will dissect this synthetic approach into two main stages:

-